molecular formula C8H3F3N2O2 B2769270 3-Nitro-2-(trifluoromethyl)benzonitrile CAS No. 1227516-56-4

3-Nitro-2-(trifluoromethyl)benzonitrile

Cat. No.: B2769270
CAS No.: 1227516-56-4
M. Wt: 216.119
InChI Key: XRRRYAULYRGLJJ-UHFFFAOYSA-N
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Description

3-Nitro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(trifluoromethyl)benzonitrile typically involves the nitration of 2-(trifluoromethyl)benzonitrile. One common method includes the use of concentrated nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring . The reaction is carried out under controlled temperature conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound often involves multi-step processes that include nitration, chlorination, and ammonolysis reactions. For example, 4-trichloromethyl-3-nitrobenzotrifluoride can be subjected to ammonolysis to yield 2-nitro-4-trifluoromethylbenzonitrile . This method is advantageous due to its high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product formed is 3-amino-2-(trifluoromethyl)benzonitrile.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

3-Nitro-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)benzonitrile
  • 4-Nitro-2-(trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)benzonitrile

Uniqueness

3-Nitro-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-nitro-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13(14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRYAULYRGLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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